Cas no 36688-78-5 (Clindamycin Palmitate)

Clindamycin Palmitate is a water-soluble ester prodrug of clindamycin, designed to enhance oral bioavailability and palatability. Its chemical structure, incorporating palmitic acid, improves solubility and absorption in the gastrointestinal tract, making it particularly suitable for pediatric formulations. The compound hydrolyzes in vivo to release active clindamycin, which exhibits potent antibacterial activity against Gram-positive aerobes and anaerobes, including streptococci and staphylococci. Clindamycin Palmitate is commonly formulated as a hydrochloride salt for stability and ease of administration. Its esterified form reduces the bitter taste of clindamycin, facilitating patient compliance in liquid dosage forms. The prodrug is widely used in treating bacterial infections where oral delivery is preferred.
Clindamycin Palmitate structure
Clindamycin Palmitate structure
商品名:Clindamycin Palmitate
CAS番号:36688-78-5
MF:C34H63N2O6SCl
メガワット:663.39182
CID:315326
PubChem ID:16052039

Clindamycin Palmitate 化学的及び物理的性質

名前と識別子

    • L-threo-a-D-galacto-Octopyranoside, methyl7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-,2-hexadecanoate
    • Clindamycin palmitate
    • CLINDAMYCIN PALMITATE HYDROCHLORIDE
    • CLINDAMYCIN PALMITATE, BP98
    • L-threo-a-D-galacto-Octopyranoside, methyl7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amin
    • Clindamycin-2-palmitate
    • Methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-l-2-pyrrolidinecarboxamido)-1-thio-l-threo-alpha-D-galacto-octopyranoside 2-palmitate
    • METHYL 7-CHLORO-6,7,8-TRIDEOXY-6-(1-METHYL-TRANS-4-PROPYL-L-2-PYRROLIDINECARBOXAMIDO)-1-THIO-L-THREO-.ALPHA.-D-GALACTO-OCTOPYRANOSIDE 2-PALMITATE
    • L-THREO-.ALPHA.-D-GALACTO-OCTOPYRANOSIDE, METHYL 7-CHLORO-6,7,8-TRIDEOXY-6-(((1-METHYL-4-PROPYL-2-PYRROLIDINYL)CARBONYL)AMINO)-1-THIO-2-HEXADECANOATE, (2S-TRANS)-
    • Q27275195
    • CHEBI:135866
    • UNII-C501Z28AFG
    • L-threo-alpha-D-Galacto-octopyranoside, 4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-2-hexadecanoate, (2S-trans)-
    • clindamycin 2-palmitate
    • AB01275479-01
    • CHEMBL1201289
    • [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate
    • DTXSID20190134
    • C501Z28AFG
    • clindamycin-palmitate
    • C21594
    • 36688-78-5
    • METHYL 7-CHLORO-6,7,8-TRIDEOXY-6-(1-METHYL-TRANS-4-PROPYL-L-2-PYRROLIDINECARBOXAMIDO)-1-THIO-L-THREO-ALPHA-D-GALACTO-OCTOPYRANOSIDE 2-PALMITATE
    • L-THREO-ALPHA-D-GALACTO-OCTOPYRANOSIDE, METHYL 7-CHLORO-6,7,8-TRIDEOXY-6-(((1-METHYL-4-PROPYL-2-PYRROLIDINYL)CARBONYL)AMINO)-1-THIO-2-HEXADECANOATE, (2S-TRANS)-
    • L-threo-a-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, 2-hexadecanoate; L-threo-a-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolid
    • DTXCID30112625
    • Cleocin palmitate
    • 7-chloro-7-deoxylincomycin palmitate
    • 7-chlorolincomycin palmitate
    • Clindamycin Palmitate
    • インチ: InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1
    • InChIKey: OYSKUZDIHNKWLV-PRUAPSLNSA-N
    • ほほえんだ: CCCCCCCCCCCCCCCC(O[C@H]1[C@@H](SC)O[C@H]([C@H](NC([C@@H]2C[C@@H](CCC)CN2C)=O)[C@@H](Cl)C)[C@H](O)[C@@H]1O)=O

計算された属性

  • せいみつぶんしりょう: 662.41000
  • どういたいしつりょう: 662.4095366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 44
  • 回転可能化学結合数: 23
  • 複雑さ: 810
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 134Ų
  • 疎水性パラメータ計算基準値(XlogP): 10.1

じっけんとくせい

  • 色と性状: No date available
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: 141-143 C
  • ふってん: 749.1±60.0 °C at 760 mmHg
  • フラッシュポイント: 406.8±32.9 °C
  • PSA: 133.63000
  • LogP: 6.75050
  • じょうきあつ: 0.0±5.7 mmHg at 25°C

Clindamycin Palmitate セキュリティ情報

Clindamycin Palmitate 税関データ

  • 税関コード:29419000

Clindamycin Palmitate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C580118-100mg
Clindamycin Palmitate
36688-78-5
100mg
$546.00 2023-05-18
Biosynth
LBA68878-50 mg
Clindamycin palmitate hydrochloride
36688-78-5
50mg
$312.00 2023-01-04
SHENG KE LU SI SHENG WU JI SHU
sc-337637-100mg
Clindamycin palmitate,
36688-78-5
100mg
¥4212.00 2023-09-05
TRC
C580118-50mg
Clindamycin Palmitate
36688-78-5
50mg
$150.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-337637-100 mg
Clindamycin palmitate,
36688-78-5
100MG
¥4,212.00 2023-07-10
Biosynth
LBA68878-100 mg
Clindamycin palmitate hydrochloride
36688-78-5
100MG
$499.00 2023-01-04
Biosynth
LBA68878-250 mg
Clindamycin palmitate hydrochloride
36688-78-5
250MG
$937.50 2023-01-04
Biosynth
LBA68878-10 mg
Clindamycin palmitate hydrochloride
36688-78-5
10mg
$104.00 2023-01-04
TRC
C580118-250mg
Clindamycin Palmitate
36688-78-5
250mg
$1097.00 2023-05-18
TRC
C580118-500mg
Clindamycin Palmitate
36688-78-5
500mg
$ 800.00 2023-09-08

Clindamycin Palmitate 関連文献

Clindamycin Palmitateに関する追加情報

Comprehensive Overview of Clindamycin Palmitate (CAS No. 36688-78-5): Properties, Applications, and Modern Relevance

Clindamycin Palmitate (CAS No. 36688-78-5) is a semisynthetic antibiotic ester derived from clindamycin, a lincosamide-class antimicrobial agent. This compound is widely recognized for its enhanced oral bioavailability and palatability, particularly in pediatric formulations. The palmitate ester modification improves solubility and absorption, making it a cornerstone in treating bacterial infections caused by anaerobic and Gram-positive organisms. In recent years, the rise of antibiotic resistance and the demand for patient-friendly formulations have renewed interest in Clindamycin Palmitate HCl and its derivatives.

The chemical structure of Clindamycin Palmitate features a lincomycin backbone modified with a palmitoyl group, which masks the bitter taste of the parent drug. This adaptation addresses one of the most searched queries in pharmacology: "How to improve antibiotic compliance in children?" With its CAS No. 36688-78-5, this compound is rigorously documented in pharmacopeias, ensuring standardized quality for global pharmaceutical manufacturing. Researchers frequently investigate its hydrolysis kinetics and prodrug activation mechanisms, topics trending in drug delivery optimization studies.

Clinically, Clindamycin Palmitate oral suspension is a go-to solution for skin and soft tissue infections, dental abscesses, and respiratory tract infections. These applications align with high-volume search terms like "best antibiotic for acne" or "alternatives to penicillin allergy." The compound’s efficacy against Propionibacterium acnes has made it a staple in dermatology, coinciding with the booming skincare industry and public interest in microbiome-friendly treatments.

From a formulation standpoint, Clindamycin Palmitate exemplifies the intersection of pharmaceutical chemistry and patient-centric design. Its development reflects the industry’s shift toward taste-masked antibiotics—a hot topic in pediatric medicine forums. Stability studies under varying pH conditions (a frequently asked question in pharma QA circles) confirm its robustness in liquid formulations, further justifying its widespread use.

Emerging trends in personalized medicine and gut microbiome preservation have sparked debates about narrow-spectrum antibiotics like Clindamycin Palmitate. While its targeted action reduces collateral damage to commensal bacteria, practitioners increasingly weigh its benefits against ecological impacts—a discussion amplified by antibiotic stewardship campaigns. This nuanced perspective meets growing public curiosity about "how antibiotics affect gut health."

In conclusion, Clindamycin Palmitate (CAS No. 36688-78-5) remains a vital tool in infectious disease management, bridging historical efficacy with modern formulation science. Its continued relevance hinges on addressing contemporary challenges—from antimicrobial resistance to patient adherence—while adapting to evolving healthcare paradigms.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd